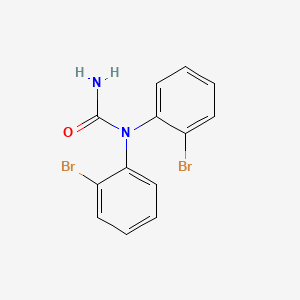

1,1-Bis(2-bromophenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Br2N2O |

|---|---|

Molecular Weight |

370.04 g/mol |

IUPAC Name |

1,1-bis(2-bromophenyl)urea |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)17(13(16)18)12-8-4-2-6-10(12)15/h1-8H,(H2,16,18) |

InChI Key |

KDLGRVOMQUGNRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C(=O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 1,1-Bis(2-bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-Bis(2-bromophenyl)urea, a symmetrical diaryl urea. The document outlines a feasible synthetic route, detailed experimental protocol, and the necessary data for the characterization of the target compound.

Introduction

This compound, also known as 1,3-bis(2-bromophenyl)urea, is a symmetrically substituted diaryl urea. Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science due to their wide range of biological activities and structural properties. The synthesis of such symmetrical ureas is typically achieved through the reaction of an aniline derivative with a carbonylating agent. This guide focuses on a common and effective method utilizing triphosgene as a phosgene equivalent for the synthesis of the title compound from 2-bromoaniline.

Synthetic Pathway

The synthesis of this compound can be efficiently carried out by reacting 2-bromoaniline with triphosgene in the presence of a base. The reaction proceeds through the in-situ formation of an isocyanate intermediate, which then reacts with a second equivalent of the aniline to form the symmetrical urea.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 175278-34-9 |

| Molecular Formula | C₁₃H₁₀Br₂N₂O |

| Molecular Weight | 370.04 g/mol |

| Physical Form | White to Yellow Solid |

| Melting Point | Data not available in searched literature. For the analogous 1,3-bis(4-bromophenyl)urea, a boiling point of 348.3ºC at 760 mmHg is reported, though a melting point is not provided.[1] |

| Theoretical Yield | Based on the limiting reagent. |

| Experimental Yield | Data not available in searched literature. |

Note: Specific experimental data such as melting point and yield for this compound were not found in the public literature. The provided information is based on supplier data and data for analogous compounds.

Experimental Protocol

This protocol is based on established methods for the synthesis of symmetrical diaryl ureas using triphosgene.

4.1. Materials and Reagents

-

2-Bromoaniline

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine (or another suitable base like DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

4.3. Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphosgene (0.35 equivalents relative to 2-bromoaniline) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Amine Solution Preparation: In a separate flask, prepare a solution of 2-bromoaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Addition: Add the solution of 2-bromoaniline and triethylamine dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

4.4. Safety Precautions

-

Triphosgene is a toxic substance and a source of phosgene. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2-Bromoaniline is toxic and an irritant. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction should be performed under an inert atmosphere to prevent the reaction of triphosgene with moisture.

Characterization

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons on the two bromophenyl rings. Due to the symmetry of the molecule, only four distinct aromatic proton signals would be expected. The NH protons would likely appear as a broad singlet.

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals corresponding to the different carbon atoms in the molecule. Due to symmetry, six signals for the aromatic carbons and one signal for the carbonyl carbon are anticipated. The carbon attached to the bromine atom would be expected to appear in a characteristic region of the spectrum.

Conclusion

The synthesis of this compound can be effectively achieved through the reaction of 2-bromoaniline with triphosgene. This method, while requiring careful handling of the reagents, provides a reliable route to this symmetrical diaryl urea. Further research is needed to fully characterize the compound and determine its physical and spectroscopic properties. This guide provides a solid foundation for researchers to produce and study this molecule for various applications in drug development and materials science.

References

Technical Guide: 1,1-Bis(2-bromophenyl)urea - Synthesis, Characterization, and Predicted Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and structural properties. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and expected analytical characteristics of the unsymmetrical N,N-disubstituted urea, 1,1-Bis(2-bromophenyl)urea. Given the absence of direct experimental data, the information presented herein is a combination of data from closely related analogs and computational predictions.

Predicted Chemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Synonyms | N,N-Bis(2-bromophenyl)urea |

| CAS Number | Not available |

| Molecular Formula | C₁₃H₁₀Br₂N₂O |

| Molecular Weight | 370.05 g/mol |

| Melting Point | Not available; likely a solid at room temperature |

| Boiling Point | Not available |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | Not available |

Proposed Synthesis

The synthesis of unsymmetrical N,N-diarylureas can be challenging due to the potential for the formation of symmetrical byproducts. A plausible and controlled method for the synthesis of this compound would involve the reaction of bis(2-bromophenyl)amine with a source of the carbamoyl group. One such approach utilizes benzotriazole-1-carboxamide as an efficient carbamoylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Bis(2-bromophenyl)amine

-

Benzotriazole-1-carboxamide

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of bis(2-bromophenyl)amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzotriazole-1-carboxamide (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Predicted Spectral Data

The following tables outline the expected spectral characteristics for this compound based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 4H | Aromatic protons ortho and para to the bromine atoms |

| ~ 7.2 - 7.4 | m | 4H | Aromatic protons meta to the bromine atoms |

| ~ 5.5 - 6.5 | br s | 2H | -NH₂ protons |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 155 - 160 | C=O (urea carbonyl) |

| ~ 138 - 142 | Aromatic C-N |

| ~ 132 - 135 | Aromatic C-Br |

| ~ 128 - 131 | Aromatic CH |

| ~ 125 - 128 | Aromatic CH |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching vibrations of the -NH₂ group |

| ~ 1650 | Strong | C=O stretching vibration of the urea carbonyl group |

| ~ 1580 | Medium | N-H bending vibration |

| ~ 1470 | Strong | Aromatic C=C stretching vibrations |

| ~ 750 | Strong | C-Br stretching vibration |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 370, with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

[M]⁺: m/z 370, 372, 374 (approximate ratio 1:2:1)

-

[M - NH₂]⁺: Loss of the amino group.

-

[M - CONH₂]⁺: Loss of the carbamoyl group.

-

[C₁₂H₈Br₂N]⁺: Fragment corresponding to the bis(2-bromophenyl)amine cation.

-

[C₆H₄Br]⁺: Bromophenyl cation.

Visualizations

Synthesis and Characterization Workflow

Caption: General Workflow for Synthesis and Characterization

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which direct experimental data is currently lacking. The proposed synthesis offers a viable route for its preparation, and the predicted spectral data serve as a valuable reference for its characterization. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and investigation of this and other novel unsymmetrical diarylureas. It is imperative that any synthesized compound be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1,3-Bis(2-bromophenyl)urea, a symmetrically substituted diaryl urea. It is important to note that while the user query specified "1,1-Bis(2-bromophenyl)urea," the scientifically recognized and commercially available compound is the 1,3-isomer. This document will, therefore, focus on the properties, synthesis, and potential applications of 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9) .

Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, enabling interactions with various biological targets.[1] This has led to the development of numerous diaryl urea derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide will delve into the known characteristics of 1,3-Bis(2-bromophenyl)urea and the broader context of diaryl ureas in drug discovery.

Physicochemical Properties

The physicochemical properties of 1,3-Bis(2-bromophenyl)urea are summarized in the table below. For comparative purposes, data for the isomeric 1,3-bis(4-bromophenyl)urea is also included where available.

| Property | 1,3-Bis(2-bromophenyl)urea | 1,3-bis(4-bromophenyl)urea |

| CAS Number | 175278-34-9 | 6341-55-5[4] |

| IUPAC Name | N,N'-bis(2-bromophenyl)urea | 1,3-bis(4-bromophenyl)urea[5] |

| Molecular Formula | C₁₃H₁₀Br₂N₂O | C₁₃H₁₀Br₂N₂O[4] |

| Molecular Weight | 370.04 g/mol | 370.04 g/mol [5] |

| Physical Form | White to Yellow Solid | Not specified |

| Melting Point | Not specified | Not available[4] |

| Boiling Point | Not specified | 348.3°C at 760 mmHg[4] |

| Density | Not specified | 1.829 g/cm³[4] |

| Storage Temperature | Room temperature | Not specified |

| Purity (typical) | 95% | 95%[5] |

Synthesis of 1,3-Bis(2-bromophenyl)urea

The synthesis of symmetrical diaryl ureas like 1,3-Bis(2-bromophenyl)urea can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding aniline with a phosgene equivalent, such as triphosgene.[6]

Experimental Protocol: General Synthesis of Symmetrical Diaryl Ureas

This protocol is a generalized procedure that can be adapted for the synthesis of 1,3-Bis(2-bromophenyl)urea using 2-bromoaniline as the starting material.

Materials:

-

2-bromoaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for purification (e.g., filtration apparatus, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.33 equivalents) in anhydrous DCM.

-

Addition of Aniline: Slowly add a solution of 2-bromoaniline (2 equivalents) in anhydrous DCM to the triphosgene solution at 0 °C (ice bath).

-

Addition of Base: To the reaction mixture, slowly add a solution of triethylamine (2 equivalents) in anhydrous DCM. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-Bis(2-bromophenyl)urea.

Synthesis Workflow

Caption: General workflow for the synthesis of 1,3-Bis(2-bromophenyl)urea.

Potential Biological Activity and Signaling Pathways

While specific biological activity for 1,3-Bis(2-bromophenyl)urea is not extensively documented in publicly available literature, the diaryl urea scaffold is a well-established pharmacophore in drug discovery.

Anticancer Activity

Many diaryl urea derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma. Sorafenib and similar compounds are known to inhibit the RAS/RAF/MEK/ERK signaling pathway , which plays a critical role in cell proliferation, differentiation, and survival.[7] The inhibition of this pathway can lead to a reduction in tumor growth and angiogenesis.[8]

Antimicrobial Activity

Several studies have reported the synthesis of novel diaryl urea derivatives with significant antimicrobial activity against various bacterial and fungal strains.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of diaryl urea compounds has also been investigated. For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and tumor necrosis factor (TNF).

RAS/RAF/MEK/ERK Signaling Pathway

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.

Spectroscopic Characterization

The structural elucidation of 1,3-Bis(2-bromophenyl)urea would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two bromophenyl rings. - N-H Protons: A broad singlet in the downfield region (typically δ 8.5-9.5 ppm) corresponding to the two urea protons. The chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange. |

| ¹³C NMR | - Carbonyl Carbon: A characteristic signal for the urea carbonyl carbon in the range of δ 150-160 ppm. - Aromatic Carbons: Several signals in the aromatic region (δ 110-140 ppm), including a signal for the carbon atom attached to the bromine (C-Br). |

| FT-IR | - N-H Stretching: A sharp to broad band in the region of 3300-3400 cm⁻¹. - C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the urea carbonyl group. - C-N Stretching: Bands in the region of 1200-1400 cm⁻¹. - Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. - C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the urea linkage and loss of bromine. |

Conclusion

1,3-Bis(2-bromophenyl)urea is a representative member of the diaryl urea class of compounds. While specific data on its biological activity is limited, its structural similarity to well-known bioactive molecules suggests potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy, as well as antimicrobial and anti-inflammatory agents. The synthetic routes to this compound are well-established, and its characterization can be readily achieved using standard spectroscopic methods. This technical guide provides a foundational understanding of 1,3-Bis(2-bromophenyl)urea for researchers and professionals in the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5 | Chemsrc [chemsrc.com]

- 5. 1,3-Bis(4-bromophenyl)urea 95% | CAS: 6341-55-5 | AChemBlock [achemblock.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of Bis(2-bromophenyl)urea Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the available spectroscopic and synthetic information for bis(2-bromophenyl)urea isomers. Extensive literature searches did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) or a detailed synthetic protocol for 1,1-Bis(2-bromophenyl)urea . Consequently, this document provides a summary of the available information for the related isomer, 1,3-Bis(2-bromophenyl)urea , a general synthetic methodology for 1,1-diaryl ureas, and predicted spectroscopic data for the target compound, this compound. Due to the absence of biological data, signaling pathways related to this compound could not be described.

Data for 1,3-Bis(2-bromophenyl)urea

While specific data for this compound is not available, its isomer, 1,3-Bis(2-bromophenyl)urea, is a known compound.

Table 1: Chemical Identification of 1,3-Bis(2-bromophenyl)urea

| Identifier | Value |

| Compound Name | 1,3-Bis(2-bromophenyl)urea |

| CAS Number | 175278-34-9 |

| Molecular Formula | C₁₃H₁₀Br₂N₂O |

| Molecular Weight | 370.04 g/mol |

Complete experimental spectroscopic data for this isomer were not found in the conducted searches.

Predicted Spectroscopic Data for this compound

In the absence of experimental data, the following ¹H and ¹³C NMR data for this compound have been predicted using online spectroscopic tools. It is critical to note that this data is theoretical and has not been experimentally validated.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 (Predicted) | d | 2H | Ar-H |

| ~7.4 (Predicted) | t | 2H | Ar-H |

| ~7.2 (Predicted) | t | 2H | Ar-H |

| ~7.0 (Predicted) | d | 2H | Ar-H |

| ~6.5 (Predicted) | s (broad) | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 (Predicted) | C=O (Urea) |

| ~140 (Predicted) | Ar-C (C-N) |

| ~133 (Predicted) | Ar-C |

| ~128 (Predicted) | Ar-C |

| ~127 (Predicted) | Ar-C |

| ~125 (Predicted) | Ar-C |

| ~118 (Predicted) | Ar-C (C-Br) |

Expected Infrared (IR) and Mass Spectrometry (MS) Data

-

IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1650-1630 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry : The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁Br₂N₂O⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the molecular ion and bromine-containing fragments.

Experimental Protocols: General Synthesis of 1,1-Diaryl Ureas

A specific experimental protocol for the synthesis of this compound was not found. However, a general method for the synthesis of 1,1-diaryl ureas involves the reaction of a secondary diarylamine with an isocyanate source, such as chlorosulfonyl isocyanate[1]. This approach could potentially be adapted for the synthesis of the target compound.

General Procedure for the Synthesis of 1,1-Diaryl Ureas

-

Reaction of Di(2-bromophenyl)amine with Chlorosulfonyl Isocyanate : To a solution of di(2-bromophenyl)amine in an appropriate aprotic solvent (e.g., dichloromethane), chlorosulfonyl isocyanate is added dropwise at a low temperature (e.g., 0 °C).

-

Hydrolysis : The resulting intermediate is then carefully hydrolyzed, typically by the addition of water or an aqueous basic solution, to yield the 1,1-diaryl urea.

-

Purification : The crude product can be purified by standard laboratory techniques such as recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for the preparation of 1,1-diaryl ureas.

Signaling Pathways and Biological Activity

No information regarding the biological activity or associated signaling pathways for this compound was identified in the conducted literature search. Therefore, a diagrammatic representation of its biological interactions cannot be provided at this time.

Conclusion

This technical guide summarizes the currently available information on this compound. The lack of experimental spectroscopic and synthetic data in the scientific literature highlights a gap in the chemical characterization of this compound. The provided predicted spectroscopic data and the general synthetic protocol offer a starting point for researchers interested in the synthesis and characterization of this molecule. Further experimental work is required to validate the predicted data and to explore the potential biological activities of this compound.

References

An In-Depth Technical Guide to ¹H and ¹³C NMR of Diaryl Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl ureas are a significant class of organic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. Many diaryl urea derivatives have shown promising activity as kinase inhibitors in cancer therapy, making their structural characterization crucial for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is an indispensable tool for the unambiguous structure elucidation and purity assessment of these compounds. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of diaryl ureas, including characteristic chemical shifts, the influence of substituents, and standardized experimental protocols.

¹H NMR Spectroscopy of Diaryl Ureas

The ¹H NMR spectra of diaryl ureas exhibit characteristic signals for the N-H protons, aromatic protons, and any substituents on the aryl rings.

N-H Protons: The protons of the urea linkage (–NH–CO–NH–) are typically observed as sharp singlets in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm in DMSO-d₆. The exact chemical shift is sensitive to the electronic nature of the aryl substituents and the solvent used. In some cases, two distinct N-H signals can be observed, particularly in unsymmetrically substituted diaryl ureas.

Aromatic Protons: The protons on the aryl rings resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. The chemical shifts and coupling patterns are highly dependent on the substitution pattern of the benzene rings. Electron-withdrawing groups tend to shift the signals of ortho and para protons downfield, while electron-donating groups cause an upfield shift.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Selected Diaryl Ureas in DMSO-d₆.

| Compound | N-H | Aromatic H | Other H | Reference |

| 1,3-Diphenylurea | 8.65 (s, 2H) | 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H) | - | |

| 1,3-Bis(4-methylphenyl)urea | 8.40 (s, 2H) | 7.33 (d, 4H), 6.85 (d, 4H) | 3.71 (s, 6H, OCH₃) | |

| 1,3-Bis(4-acetylphenyl)urea | 9.22 (s, 2H) | 7.92 (d, 4H), 7.60 (d, 4H) | 2.52 (s, 6H, COCH₃) | |

| 1-(4-chlorophenyl)-3-phenylurea | 8.78 (s, 1H), 8.82 (s, 1H) | 7.20-7.61 (m, 9H) | - | [1] |

Note: s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C NMR Spectroscopy of Diaryl Ureas

The ¹³C NMR spectra provide valuable information about the carbon framework of diaryl ureas.

Carbonyl Carbon: The most characteristic signal in the ¹³C NMR spectrum of a diaryl urea is that of the carbonyl carbon (C=O). This signal typically appears in the downfield region, between δ 150 and 155 ppm. The chemical shift of the carbonyl carbon is influenced by the electronic effects of the substituents on the aryl rings; electron-withdrawing groups generally cause a downfield shift, while electron-donating groups lead to an upfield shift.[2]

Aromatic Carbons: The aromatic carbons resonate in the range of δ 110 to 150 ppm. The specific chemical shifts are determined by the position of the carbon on the ring and the nature of any substituents. The ipso-carbons (carbons directly attached to the nitrogen atoms) are often found at the downfield end of this range.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Diaryl Ureas in DMSO-d₆.

| Compound | C=O | Aromatic C | Other C | Reference |

| 1,3-Diphenylurea | 153.0 | 140.2, 129.3, 122.3, 118.7 | - | |

| 1,3-Bis(4-methylphenyl)urea | 153.4 | 154.8, 133.4, 120.4, 114.4 | 55.6 (OCH₃) | |

| 1,3-Bis(4-acetylphenyl)urea | 152.4 | 196.8, 144.4, 131.3, 130.1, 117.9 | 26.8 (COCH₃) | |

| 1-(4-chlorophenyl)-3-phenylurea | 152.5 | 119.9, 120.0, 121.6, 127.0, 127.5, 129.3, 132.1, 134.0, 138.0, 138.8 | - | [3] |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra of diaryl ureas.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the diaryl urea sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The most common solvents are DMSO-d₆ and CDCl₃. DMSO-d₆ is often preferred due to its excellent ability to dissolve a wide range of diaryl ureas and to resolve the N-H proton signals, which may exchange or broaden in other solvents.

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

2. NMR Instrument Parameters:

-

Spectrometers operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR are recommended.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

For ¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

A larger number of scans (typically 256 or more) is required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of the NMR analysis of diaryl ureas.

Caption: Experimental workflow for NMR analysis of diaryl ureas.

Caption: Logical relationship between substituent effects and NMR chemical shifts.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable techniques for the structural characterization of diaryl ureas. A thorough understanding of the characteristic chemical shifts and the influence of various substituents allows for confident structure elucidation and purity assessment. The standardized experimental protocols outlined in this guide will aid researchers in obtaining high-quality, reproducible NMR data, thereby accelerating research and development in fields where diaryl ureas play a critical role.

References

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

The urea functional group, a cornerstone of organic and medicinal chemistry, continues to demonstrate its remarkable versatility in the pursuit of novel therapeutics.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with a wide array of biological targets, making it a privileged scaffold in modern drug discovery.[1][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel urea derivatives, offering valuable insights for researchers and professionals in the field.

Synthetic Methodologies: From Traditional Approaches to Modern Innovations

The synthesis of urea derivatives has evolved significantly, moving from classical methods to more sophisticated and safer protocols. The traditional approach often involves the use of hazardous reagents like phosgene and its equivalents.[1] However, contemporary medicinal chemistry has seen a shift towards safer and more efficient synthetic strategies.

A general and widely adopted one-step method for the synthesis of urea derivatives involves the reaction of amines with commercially available isocyanates. This straightforward procedure is often carried out under mild conditions, for example, at 40–45 °C in a solvent like toluene, and is lauded for its simplicity, short reaction times, and high yields.[4]

General Experimental Protocol for the Synthesis of Aryl Urea Derivatives

A representative protocol for the synthesis of new urea derivatives containing aryl moieties is as follows:

-

To a solution of the desired amine in toluene, add an equimolar amount of the corresponding isocyanate.

-

Stir the reaction mixture at a temperature of 40–45 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product can typically be isolated through filtration or evaporation of the solvent, followed by purification if necessary.[4]

Characterization of the synthesized compounds is crucial and is generally achieved through a combination of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure. The ¹³C NMR spectra of urea derivatives typically show a characteristic signal for the urea carbonyl group (C=O) between 153.5 and 157.5 ppm.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. The IR spectra of urea derivatives exhibit characteristic absorption bands for the N-H stretching (around 3264–3374 cm⁻¹) and the C=O stretching (around 1626–1648 cm⁻¹) vibrations.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[5]

Therapeutic Applications and Biological Evaluation

Novel urea derivatives have shown significant promise in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents.[5][6] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in disease progression.

Anticancer Activity

Urea derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent inhibitory activity against various kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][7] Heterocyclic urea derivatives, in particular, have demonstrated efficacy in inhibiting receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[6]

A number of aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have been identified as tubulin polymerization inhibitors, a well-established anticancer mechanism.[6][7]

The following table summarizes the in vitro anticancer activity of a selection of novel urea derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | Caki (Renal Cancer) | 9.88 | [8] |

| 11 | HUVEC (Endothelial) | 179.03 | [8] |

| 14 | HCT116 (Colorectal) | 9.8 | [9] |

| 13 | HCT116 (Colorectal) | 14 | [9] |

| 16 | HCT116 (Colorectal) | 12.0 | [9] |

| URD12 | K562 (Leukemia) | Not specified | [10] |

| URD12 | KB (Mouth Epidermal Carcinoma) | Not specified | [10] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacterial and fungal strains has created an urgent need for new antimicrobial agents.[5] Novel urea derivatives have been investigated as a potential solution to this growing health threat. A series of newly synthesized urea derivatives containing aryl moieties were screened for their in vitro activity against a panel of bacterial and fungal strains.[5]

The following table presents the percentage growth inhibition of selected urea derivatives against Acinetobacter baumannii, a challenging MDR pathogen.

| Compound ID | Bacterial Strain | % Growth Inhibition | Reference |

| 3l (adamantyl urea adduct) | Acinetobacter baumannii | 94.5% | [5] |

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the discovery and evaluation of novel urea derivatives, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized experimental workflow for the discovery of novel urea derivatives.

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by urea-based kinase inhibitors.

Conclusion

The urea scaffold remains a highly attractive and fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability, coupled with its favorable drug-like properties, ensures its continued prominence in medicinal chemistry.[1] The ongoing exploration of novel urea derivatives, particularly in the realms of oncology and infectious diseases, holds the potential to deliver next-generation therapies that address significant unmet medical needs. This guide serves as a foundational resource for professionals dedicated to advancing this exciting and impactful area of research.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. spandidos-publications.com [spandidos-publications.com]

The Diverse Biological Activities of Substituted Phenylureas: A Technical Guide

Substituted phenylureas are a versatile class of organic compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, kinase inhibitory, herbicidal, and antimicrobial properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows.

Anticancer Activity of Substituted Phenylureas

A significant area of research for substituted phenylureas is their potential as anticancer agents. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N,N'-diarylurea derivatives against non-small-cell lung cancer (NSCLC) cell lines.

| Compound | Structure | Cell Line | IC50 (µM)[1] |

| 7i | N-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 | 1.53 ± 0.46 |

| HCT-116 | 1.11 ± 0.34 | ||

| PC-3 | 1.98 ± 1.27 | ||

| Sorafenib (Reference) | 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide | A549 | > 10 |

| HCT-116 | 5.86 ± 1.02 | ||

| PC-3 | 5.51 ± 0.98 |

Experimental Protocol: MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Substituted phenylurea compounds

-

Cancer cell lines (e.g., A549, H460, H292)[2]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM medium and incubate for 24 hours.

-

Compound Treatment: Prepare various concentrations of the substituted phenylurea compounds in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt Inhibition

Many substituted phenylureas exert their anticancer effects by targeting signaling pathways crucial for cancer cell survival and proliferation, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Caption: PI3K/Akt signaling pathway and the inhibitory action of substituted phenylureas.

Kinase Inhibitory Activity

The diarylurea scaffold is a prominent feature in many kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy.

Quantitative Kinase Inhibitory Data

The following table presents the inhibitory activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives against members of the class III receptor tyrosine kinase (RTK) family.[3][4]

| Compound | Kinase Target | IC50 (nM) |

| 19 | KIT | 110 |

| CSF1R | 180 | |

| FLT3 | 250 | |

| 27 | KIT | 30 |

| CSF1R | 40 | |

| FLT3 | 100 |

Experimental Protocol: General Kinase Inhibition Assay

A common method to determine the inhibitory potential of compounds against specific kinases is the LanthaScreen® Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Kinase of interest

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

-

Substituted phenylurea compounds

-

Assay buffer

-

384-well plates

-

FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the substituted phenylurea compounds in the assay buffer.

-

Kinase/Antibody Solution: Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer.

-

Assay Plate Setup: Add the serially diluted compounds to the wells of a 384-well plate.

-

Addition of Kinase/Antibody: Add the kinase/antibody solution to all wells.

-

Addition of Tracer: Add the Alexa Fluor® 647-labeled tracer solution to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

FRET Measurement: Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm).

-

Data Analysis: The FRET ratio is calculated, and the IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Workflow: Kinase Inhibition Assay

The general workflow for a kinase inhibition screening assay is depicted below.

Caption: General experimental workflow for a kinase inhibition assay.

Herbicidal Activity

Substituted phenylureas are widely used as herbicides. Their primary mode of action is the inhibition of photosynthesis.

Quantitative Herbicidal Activity Data

The herbicidal activity of phenylurea derivatives is often expressed as the concentration required to inhibit a certain percentage of growth (e.g., GR50).

| Compound | Species | GR50 (µM) |

| Diuron | Brassica napus | 0.25 |

| Linuron | Brassica napus | 0.30 |

| Monuron | Brassica napus | 1.50 |

Experimental Protocol: Photosynthesis Inhibition Assay (Hill Reaction)

The Hill reaction assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, which is indicative of the activity of Photosystem II.

Materials:

-

Spinach leaves

-

Isolation buffer (e.g., containing sucrose, MgCl2, and HEPES)

-

Reaction buffer

-

2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor

-

Substituted phenylurea herbicides

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer and filter the homogenate. Centrifuge the filtrate to pellet the chloroplasts and resuspend them in a small volume of isolation buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and DCPIP.

-

Herbicide Treatment: Add different concentrations of the phenylurea herbicide to the reaction mixture.

-

Initiation of Reaction: Add the isolated chloroplast suspension to the reaction mixture and expose it to a light source.

-

Absorbance Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

-

Data Analysis: Calculate the percentage of inhibition of the Hill reaction for each herbicide concentration and determine the I50 value.

Mechanism: Inhibition of Photosystem II

Phenylurea herbicides block the electron transport chain in Photosystem II by binding to the D1 protein.[5] This prevents the binding of plastoquinone (PQ), thereby halting photosynthesis.

References

Initial Screening of Urea Compound Libraries for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the initial screening of urea compound libraries for the identification of bioactive molecules. Urea and its derivatives are pivotal scaffolds in modern drug discovery, recognized for their capacity to form stable hydrogen bonds with various biological targets.[1] This property has led to their successful application in the development of a wide range of therapeutics, including anticancer, antibacterial, and antiviral agents. High-throughput screening (HTS) of diverse urea compound libraries is a critical first step in identifying promising lead compounds for further development.

Data Presentation: Quantitative Insights from Screening Campaigns

The initial screening of a compound library generates a vast amount of data. Summarizing this data in a structured format is crucial for identifying trends and prioritizing hits. The following tables present examples of quantitative data obtained from the screening of urea compound libraries against various biological targets.

Table 1: Antiproliferative Activity of Urea Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Sorafenib | Multiple | Kinase Inhibition / Cell Proliferation | Varies (nM to low µM) | [2] |

| Linifanib | Multiple | Kinase Inhibition / Cell Proliferation | Varies (nM to low µM) | Not explicitly cited |

| Compound 19 | Multiple Cancer Cell Lines | Antiproliferative | Low µM | [3] |

| URD12 | K562, KB, BGC-823, MGC-803, SMMC-7721, HepG2 | MTT Assay | Not specified | Not explicitly cited |

| Pyridin-2-yl urea 2 | ASK1 Kinase | ADP-Glo Kinase Assay | 0.00155 | [4] |

| Pyridin-2-yl urea 6 | ASK1 Kinase | ADP-Glo Kinase Assay | 0.00292 | [4] |

Table 2: Kinase Inhibitory Activity of Urea Compounds

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Quizartinib Analogues | FLT3 | KinomeScan™ | Nanomolar range | [2] |

| Infigratinib | FGFR1/2/3/4 | Not specified | Low/sub-nanomolar | [2] |

| Compound 27 | KIT/PDGFRα/PDGFRβ | Not specified | Not specified | [3] |

| Yes1 Kinase Inhibitors | Yes1 | ADP-Glo™ Kinase Assay | Sub-micromolar to <100 nM | [5] |

Table 3: Screening of a Uridinyl Branched Peptide Urea Library for Anti-Tuberculosis Activity

| Library Size | Screening Method | Hit Criteria | Hit Rate (%) | Minimum Inhibitory Concentration (MIC) of Hits | Reference |

| 1000 members | High-Throughput Screening | MIC90 | Not specified | 12.5 µg/mL | [6] |

Experimental Protocols: Methodologies for Bioactivity Assessment

Detailed and robust experimental protocols are the cornerstone of a successful screening campaign. Below are methodologies for key experiments commonly employed in the initial bioactivity screening of urea compound libraries.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add varying concentrations of the urea compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Urea compound library

-

384-well plates

-

Plate reader with luminescence detection

Protocol:

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the urea compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Include a no-kinase control and a vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Materials:

-

Bacterial culture

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Urea compound library

-

96-well plates

-

Incubator

-

Plate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of the urea compounds in the 96-well plates.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to inhibit the virus-induced death of host cells.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

Urea compound library

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Incubator

Protocol:

-

Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.

-

Compound and Virus Addition: Add the urea compounds at various concentrations to the cells, followed by the addition of the virus. Include a cell control (no virus), a virus control (no compound), and a positive control antiviral compound.

-

Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells (typically 3-5 days).

-

Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of viable cells.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that protects 50% of cells from virus-induced death).

Mandatory Visualizations

Visual representations of complex biological pathways and experimental processes are essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the screening of urea compound libraries.

Caption: High-Throughput Screening (HTS) Workflow.

Caption: EGFR Signaling Pathway Inhibition.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Halogenated Diaryl Ureas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated diaryl ureas, a significant class of molecules in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines key properties, details the experimental protocols for their determination, and visualizes the primary signaling pathways affected by these compounds.

Core Physicochemical Properties of Halogenated Diaryl Ureas

The therapeutic efficacy and pharmacological profile of halogenated diaryl ureas are intrinsically linked to their physicochemical characteristics. Properties such as solubility, lipophilicity, melting point, and pKa govern their absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation, a common strategy in drug design, significantly influences these parameters by altering electron distribution, molecular size, and intermolecular interactions.

Below is a summary of key physicochemical data for several prominent halogenated diaryl urea-based kinase inhibitors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP | pKa |

| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 202-204[1] | Insoluble in water; Soluble in DMSO (~20 mg/mL)[2] | 3.3[1] | 12.89 (predicted)[3] |

| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | Not Found | Insoluble in water; Soluble in DMSO (126.3 mg/mL)[4] | 4.49 - 4.53[5] | Not Found |

| Axitinib | C₂₂H₁₈N₄OS | 386.47 | Not Found | >0.2 µg/mL (pH 1.1-7.8)[6][7] | 3.5[8] | 4.8[7][8] |

| Tivozanib | C₂₂H₁₉ClN₄O₅ | 454.87 | 220-233[9] | Practically insoluble in water[10] | 4.31[9] | 11.74 (predicted)[11] |

| Quizartinib | C₂₉H₃₂N₆O₄S | 560.67 | 215[12] | Soluble in DMSO (to 100 mM) | Not Found | Not Found |

| Linifanib | C₂₁H₁₈FN₅O₃S | 440.47 | Not Found | Not Found | Not Found | Not Found |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail the standard experimental methodologies for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][13]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Preparation: Add an excess amount of the finely powdered halogenated diaryl urea to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4).

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Lipophilicity Determination (logP) by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic and aqueous phase, typically n-octanol and water.

Principle: The compound is partitioned between n-octanol and water at equilibrium. The ratio of the compound's concentration in the two phases is the partition coefficient (P), and its logarithm is logP.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate.

-

Partitioning: Dissolve a known amount of the halogenated diaryl urea in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a sealed container.

-

Equilibration: Shake the container at a constant temperature for a sufficient time to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For ionizable drugs, it dictates the charge state at different physiological pH values, which affects solubility, permeability, and target binding.[5][14]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve.[5][14]

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the halogenated diaryl urea in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO for poorly soluble compounds).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer and immerse the pH electrode.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules, derivative plots can be used to accurately identify the inflection points corresponding to the pKa values.[5][14]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline state, revealing bond lengths, bond angles, and intermolecular interactions.[3][10]

Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the electron density map and, subsequently, the atomic arrangement.[3][10]

Methodology:

-

Crystal Growth: Grow single crystals of the halogenated diaryl urea of suitable size and quality. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental diffraction data.

-

Structure Analysis: The final refined structure provides precise information on the molecular geometry, conformation, and packing in the crystal lattice.

Key Signaling Pathways

Halogenated diaryl ureas often function as multi-kinase inhibitors, targeting key signaling pathways involved in cell proliferation, angiogenesis, and survival. The following diagrams illustrate the core components and relationships within these pathways.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[15][16][17] Diaryl ureas like Sorafenib are known to inhibit RAF kinases.[1]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels. Many halogenated diaryl ureas, including Sorafenib, Regorafenib, and Axitinib, inhibit VEGFR.[1][6]

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell growth, proliferation, and migration.[12][18] Halogenated diaryl ureas such as Sorafenib and Axitinib are also known to inhibit this pathway.[1][6]

References

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]

- 3. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]

- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tivozanib - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Quizartinib | 950769-58-1 | FQ32834 | Biosynth [biosynth.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Crystal Structure of Bis(bromophenyl)urea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of bis(bromophenyl)urea compounds. Symmetrically substituted diaryl ureas are of significant interest in medicinal chemistry and materials science due to their ability to form predictable hydrogen-bonding networks, influencing their solid-state properties and biological activity. This document compiles available crystallographic data, outlines experimental protocols for their synthesis and crystallization, and presents a logical workflow for their structural analysis. While the biological activities of some bromophenyl urea derivatives have been noted, specific signaling pathways associated with these compounds are not extensively documented in publicly available literature.

Introduction

Urea derivatives are a cornerstone in the development of therapeutic agents and functional materials[1]. The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and the formation of supramolecular assemblies. The introduction of bromine atoms onto the phenyl rings can significantly modulate the physicochemical properties of these compounds, including their lipophilicity, metabolic stability, and potential for halogen bonding interactions. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design and the rational design of crystalline materials. This guide focuses on the crystallographic features of symmetrically substituted bis(bromophenyl)urea compounds.

Crystallographic Data of Bis(bromophenyl)urea Compounds

The following tables summarize the available crystallographic data for bis(bromophenyl)urea and a related monobrominated compound for comparative purposes.

Table 1: Crystallographic Data for N,N'-bis(2-bromophenyl)urea [2]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀Br₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 11.5691(4) |

| b (Å) | 11.5772(4) |

| c (Å) | 4.66620(10) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 624.54(4) |

| Z | 2 |

| Temperature (K) | 120(2) |

| R-factor (%) | 2.76 |

Table 2: Crystallographic Data for N-(4-bromophenyl)urea [3]

| Parameter | Value |

| Chemical Formula | C₇H₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.6033(2) |

| b (Å) | 5.3915(2) |

| c (Å) | 15.9444(8) |

| α (°) | 90.00 |

| β (°) | 97.994(3) |

| γ (°) | 90.00 |

| Volume (ų) | 391.87(3) |

| Z | 2 |

| Temperature (K) | 150 |

| R-factor (%) | - |

Experimental Protocols

Synthesis of Bis(bromophenyl)urea Compounds

A general and reliable method for the synthesis of symmetrically substituted diaryl ureas is the reaction of the corresponding aniline with a phosgene equivalent, such as triphosgene, followed by the addition of another equivalent of the aniline. A detailed, generalized protocol is provided below.

Workflow for the Synthesis of Bis(bromophenyl)urea

Caption: A generalized workflow for the synthesis of bis(bromophenyl)urea.

Materials:

-

Appropriate bromoaniline (2-bromoaniline, 3-bromoaniline, or 4-bromoaniline)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

Procedure:

-

Isocyanate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the desired bromoaniline in anhydrous toluene. Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of 0.33 equivalents of triphosgene in anhydrous toluene. Add the triphosgene solution dropwise to the bromoaniline solution over 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Urea Synthesis: To the in situ generated (bromophenyl)isocyanate solution, add a second equivalent of the same bromoaniline. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The bis(bromophenyl)urea product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold toluene and then with water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water. Dry the purified product under vacuum.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various methods. The choice of solvent is critical and may require screening of several options.

Workflow for Crystallization

Caption: Common methods for the crystallization of bis(bromophenyl)urea compounds.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. For N-(4-bromophenyl)urea, crystallization from hot 90% ethanol has been reported to yield suitable crystals[3].

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα or Cu Kα radiation. The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.

Logical Flow for Structure Determination

Caption: A logical workflow for the determination of crystal structures.

Signaling Pathways and Biological Activity

While many urea derivatives are known to possess a wide range of biological activities, including as kinase inhibitors in cancer therapy, specific signaling pathways for bis(bromophenyl)urea compounds are not well-defined in the current literature. Some studies have reported on the biological evaluation of primaquine-based bis-urea derivatives with halogenated phenyl substituents, noting their antiproliferative effects against cancer cell lines such as MCF-7. However, the precise molecular targets and downstream signaling cascades have not been elucidated for the parent bis(bromophenyl)urea structures. Further research is required to identify the specific biological targets and signaling pathways modulated by these compounds.

Conclusion